Enterostatin (pig, rat)

Description

Properties

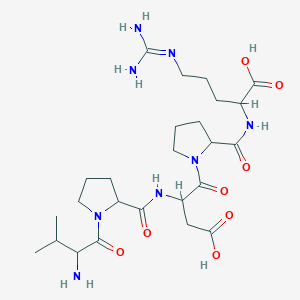

IUPAC Name |

2-[[1-[2-[[1-(2-amino-3-methylbutanoyl)pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42N8O8/c1-13(2)19(26)23(39)33-11-5-8-17(33)21(37)31-15(12-18(34)35)22(38)32-10-4-7-16(32)20(36)30-14(24(40)41)6-3-9-29-25(27)28/h13-17,19H,3-12,26H2,1-2H3,(H,30,36)(H,31,37)(H,34,35)(H,40,41)(H4,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KONFXBWESLMOCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42N8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00433319 | |

| Record name | Enterostatin (pig, rat) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

582.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117137-85-6 | |

| Record name | Enterostatin (pig, rat) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comparative Analysis of Porcine and Rat Enterostatin: Sequence, Determination, and Signaling Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Enterostatin, a pentapeptide derived from the N-terminal region of procolipase, has emerged as a significant regulator of dietary fat intake. Its species-specific variations in amino acid sequence and the intricate signaling pathways it modulates present a compelling area of study for researchers in metabolic diseases and drug development. This technical guide provides a comprehensive comparison of pig (porcine) and rat enterostatin, detailing their amino acid sequences, methodologies for their determination, and the key signaling cascades they influence.

Introduction to Enterostatin

Enterostatin is a bioactive pentapeptide generated in the gastrointestinal tract during the digestion of dietary fats.[1][2] It is cleaved from its precursor, procolipase, by the action of trypsin.[1][2] Procolipase, a cofactor for pancreatic lipase, is essential for the efficient hydrolysis of triglycerides. The release of enterostatin in response to fat ingestion suggests its role as a physiological feedback signal to regulate fat consumption.[1][2] Indeed, studies have demonstrated that enterostatin selectively suppresses the intake of high-fat foods.[1][3] This anorectic effect has positioned enterostatin as a potential therapeutic target for obesity and related metabolic disorders. Understanding the species-specific differences in its structure and function is paramount for the effective translation of preclinical findings to clinical applications.

Amino Acid Sequence Comparison: Pig vs. Rat Enterostatin

The primary structure of enterostatin exhibits notable variations between species. This section delineates the amino acid sequences of porcine and rat enterostatin, highlighting their key differences.

Porcine Enterostatin

The amino acid sequence of enterostatin from pigs is Val-Pro-Asp-Pro-Arg (VPDPR) . This sequence has been consistently identified in studies involving the purification and characterization of porcine pancreatic procolipase.[4]

Rat Enterostatin

The primary amino acid sequence of enterostatin in rats is predominantly Ala-Pro-Gly-Pro-Arg (APGPR) . While early studies reported some variability, subsequent research, including analysis of genomic DNA from multiple rat strains, has confirmed APGPR as the principal form. In addition to the primary APGPR sequence, another variant, Val-Pro-Gly-Pro-Arg (VPGPR), has been identified in smaller quantities in rats.

Data Summary

The following table provides a clear comparison of the amino acid sequences of pig and rat enterostatin.

| Species | Amino Acid Sequence (N-terminus to C-terminus) | Three-Letter Code | Single-Letter Code |

| Pig | Valine - Proline - Aspartic Acid - Proline - Arginine | Val-Pro-Asp-Pro-Arg | VPDPR |

| Rat | Alanine - Proline - Glycine - Proline - Arginine | Ala-Pro-Gly-Pro-Arg | APGPR |

Experimental Protocols for Sequence Determination

The determination of the amino acid sequence of enterostatin involves a multi-step process encompassing purification from biological samples followed by precise analytical sequencing techniques. This section provides a detailed overview of the methodologies employed.

Purification of Enterostatin from Pancreatic Tissue

This protocol outlines the steps for the isolation and purification of enterostatin from porcine or rat pancreas.

Objective: To obtain a purified sample of enterostatin for subsequent sequence analysis.

Materials:

-

Fresh or frozen porcine/rat pancreas

-

Extraction Buffer (e.g., acid-ethanol)

-

Homogenizer

-

Centrifuge

-

Gel Filtration Chromatography column (e.g., Sephadex G-25)

-

Ion-Exchange Chromatography column (e.g., CM-Sepharose)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column

-

Spectrophotometer

Protocol:

-

Tissue Extraction:

-

Homogenize pancreatic tissue in cold extraction buffer to precipitate high molecular weight proteins while keeping smaller peptides like enterostatin in solution.

-

Centrifuge the homogenate at high speed to pellet the precipitate.

-

Collect the supernatant containing the peptide fraction.

-

-

Gel Filtration Chromatography:

-

Apply the supernatant to a gel filtration column to separate molecules based on size.

-

Collect fractions and monitor for the presence of peptides using UV absorbance at 280 nm.

-

Pool fractions corresponding to the expected molecular weight of a pentapeptide.

-

-

Ion-Exchange Chromatography:

-

Further purify the pooled fractions using an ion-exchange column to separate molecules based on charge.

-

Elute the bound peptides using a salt gradient.

-

Collect and screen fractions for enterostatin-like activity or through immunoassays if specific antibodies are available.

-

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Perform the final purification step using an RP-HPLC system.[5]

-

Inject the sample onto a C18 column and elute with a gradient of increasing organic solvent (e.g., acetonitrile) concentration.

-

Collect the peak corresponding to pure enterostatin.

-

Lyophilize the purified fraction to obtain the peptide in a solid form.

-

Amino Acid Sequencing

Once purified, the amino acid sequence of enterostatin can be determined using established techniques.

Edman degradation is a classic method for N-terminal sequencing of peptides.[2][6][7]

Principle: This method involves a stepwise removal and identification of the N-terminal amino acid residue. The peptide is reacted with phenyl isothiocyanate (PITC), which labels the N-terminal amino acid. Subsequent treatment with acid cleaves this labeled residue, which can then be identified by chromatography. The process is repeated for the new N-terminus of the shortened peptide.[6][7][8][9]

Protocol:

-

Coupling: Dissolve the purified pentapeptide in a coupling buffer (e.g., N-methylmorpholine/water/2-propanol) and react with PITC at an elevated temperature (e.g., 55°C).

-

Cleavage: After the coupling reaction, dry the sample and treat it with a strong acid (e.g., trifluoroacetic acid) to cleave the PITC-derivatized N-terminal amino acid.

-

Extraction and Conversion: Extract the cleaved anilinothiazolinone (ATZ)-amino acid with an organic solvent. Convert the unstable ATZ-amino acid to the more stable phenylthiohydantoin (PTH)-amino acid by heating in an acidic solution.

-

Identification: Identify the PTH-amino acid by comparing its retention time on HPLC with known standards.

-

Cycle Repetition: Repeat steps 1-4 for the remaining tetrapeptide, tripeptide, and so on, until the complete sequence is determined.

Tandem mass spectrometry is a powerful and sensitive technique for peptide sequencing.[10][11]

Principle: The purified peptide is first ionized and then fragmented in the mass spectrometer. The masses of the resulting fragment ions are measured, and the amino acid sequence is deduced from the mass differences between the fragments.[10][11]

Protocol:

-

Sample Preparation: Dissolve the purified pentapeptide in a suitable solvent for mass spectrometry analysis (e.g., 0.1% formic acid in water/acetonitrile).

-

Liquid Chromatography (LC) Separation: Inject the sample into an HPLC system coupled to the mass spectrometer to separate the peptide from any remaining impurities.

-

Ionization: Ionize the eluting peptide using an electrospray ionization (ESI) source.

-

MS1 Scan: In the first stage of mass analysis (MS1), determine the mass-to-charge ratio (m/z) of the intact peptide ion (precursor ion).

-

Fragmentation: Select the precursor ion and subject it to collision-induced dissociation (CID) or other fragmentation methods to break the peptide bonds.

-

MS2 Scan: In the second stage of mass analysis (MS2), measure the m/z of the resulting fragment ions (product ions).

-

Sequence Determination: Analyze the product ion spectrum. The mass differences between consecutive ions in a series (typically b- and y-ions) correspond to the masses of the individual amino acid residues, allowing for the reconstruction of the peptide sequence. Specialized software is used to automate this process.[12]

Signaling Pathways of Enterostatin

Enterostatin exerts its physiological effects by interacting with specific cellular targets and modulating downstream signaling cascades. The two primary signaling pathways identified involve the F1-ATPase beta-subunit and the mu-opioid receptor.

F1-ATPase Beta-Subunit Signaling Pathway

The beta-subunit of the F1-ATPase has been identified as a putative receptor for enterostatin.[8] This interaction leads to a series of events that ultimately impact cellular energy metabolism.

Mechanism:

-

Binding: Enterostatin binds to the beta-subunit of the F1-ATPase located on the cell membrane.[8]

-

Inhibition of ATP Synthesis: This binding event is thought to interfere with the normal function of the F1-ATPase, leading to a decrease in ATP synthesis.

-

Increased Thermogenesis: The disruption of ATP production can lead to an uncoupling of the proton gradient in mitochondria, resulting in the dissipation of energy as heat and an increase in thermogenesis.

Mu-Opioid Receptor Signaling Pathway

Enterostatin has been shown to inhibit a mu-opioid-mediated pathway, which is involved in the rewarding aspects of high-fat food consumption.[2][9]

Mechanism:

-

Opioid Agonist Binding: Endogenous or exogenous opioid agonists (e.g., beta-casomorphin) bind to and activate the mu-opioid receptor, a G-protein coupled receptor (GPCR).

-

G-Protein Activation: This activation leads to the dissociation of the inhibitory G-protein (Gi/o).

-

Downstream Signaling: The activated G-protein inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. It also modulates ion channels, such as activating inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels. These actions collectively reduce neuronal excitability and promote the rewarding effects of fat intake.

-

Enterostatin Inhibition: Enterostatin is proposed to act as an antagonist or negative allosteric modulator at the mu-opioid receptor or a closely associated protein, thereby inhibiting the downstream signaling cascade initiated by opioid agonists.[2][9] This inhibition reduces the rewarding signal associated with fat consumption, leading to a decrease in fat intake.

Conclusion

The distinct amino acid sequences of pig (VPDPR) and rat (APGPR) enterostatin underscore the importance of considering species-specific variations in biomedical research. The methodologies of Edman degradation and tandem mass spectrometry provide robust frameworks for the precise determination of these sequences. Furthermore, the elucidation of enterostatin's signaling pathways, primarily through the F1-ATPase beta-subunit and the mu-opioid receptor, offers critical insights into its mechanism of action in regulating fat intake. Continued research into these areas will be instrumental in harnessing the therapeutic potential of enterostatin and its analogues for the management of obesity and metabolic diseases.

References

-

Berger, K., Sörhede Winzell, M., Mei, J., & Erlanson-Albertsson, C. (2004). Enterostatin and its target mechanisms during regulation of fat intake. Physiology & Behavior, 83(4), 623-630. [Link]

-

Erlanson-Albertsson, C. (2005). Enterostatin--a peptide regulating fat intake. Journal of Physiology and Pharmacology, 56 Suppl 6, 99-109. [Link]

-

Lin, L., & York, D. A. (1998). Enterostatin inhibition of fat intake: the role of the mu-opioid receptor. Brain Research, 785(1), 107-114. [Link]

-

Mtoz Biolabs. (n.d.). 4 Steps of Edman Degradation. Retrieved from [Link]

-

Okada, S., York, D. A., & Bray, G. A. (1991). Enterostatin (Val-Pro-Asp-Pro-Arg), the active N-terminal fragment of procolipase, selectively reduces fat intake in rats. Physiology & Behavior, 49(6), 1185-1189. [Link]

-

Park, M., & Adelman, J. P. (2004). The F1-ATPase beta-subunit is the putative enterostatin receptor. Peptides, 25(12), 2149-2156. [Link]

-

Rippe, C., & Erlanson-Albertsson, C. (1998). Identification of Enterostatin and the Relation between Lipase and Colipase in Various Species. Nutritional Neuroscience, 1(2), 111-117. [Link]

-

Shimadzu Scientific Instruments. (n.d.). Theory of Edman Sequencing. Retrieved from [Link]

-

Williams, J. T., Ingram, S. L., Henderson, G., Chavkin, C., von Zastrow, M., Schulz, S., ... & Christie, M. J. (2013). Regulation of μ-opioid receptors: desensitization, phosphorylation, internalization, and tolerance. Pharmacological reviews, 65(1), 223-254. [Link]

-

Wikipedia contributors. (2023, December 1). Edman degradation. In Wikipedia, The Free Encyclopedia. Retrieved January 13, 2026, from [Link]

-

Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

-

Mei, J., & Erlanson-Albertsson, C. (1994). Pancreatic procolipase propeptide, enterostatin, specifically inhibits fat intake. Physiology & behavior, 56(4), 813-817. [Link]

-

National Cancer Institute. (n.d.). Introduction to LC–MS/MS for peptide and protein identification. Retrieved from [Link]

-

Erlanson-Albertsson, C., & Larsson, A. (1988). Pancreatic procolipase activation peptide--enterostatin--inhibits pancreatic enzyme secretion in the pig. Regulatory peptides, 22(4), 325-331. [Link]

-

Agilent Technologies. (2020). In-depth Peptide Mapping with Iterative MS/MS Acquisition on the Agilent 6545XT AdvanceBio LC/Q-TOF. Retrieved from [Link]

-

Pearson Education. (2022). Edman Degradation Explained. Retrieved from [Link]

-

NIST. (2018). Development of an LC-MS/MS peptide mapping protocol for the NISTmAb. Retrieved from [Link]

-

Al-Hasani, R., & Bruchas, M. R. (2011). Molecular mechanisms of opioid receptor-dependent signaling and behavior. Anesthesiology, 115(6), 1363-1381. [Link]

-

Erlanson-Albertsson, C. (1992). Pancreatic colipase. Structure and physiological aspects. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1125(1), 1-7. [Link]

Sources

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 3. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. hplc.eu [hplc.eu]

- 6. Edman degradation - Wikipedia [en.wikipedia.org]

- 7. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]

- 8. The F1-ATPase beta-subunit is the putative enterostatin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enterostatin and its target mechanisms during regulation of fat intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Peptide Sequencing with Electrospray LC/MS Part 1: Ion Types and Nomenclature | Separation Science [sepscience.com]

- 11. Peptide Sequencing by Mass Spectrometry | Thermo Fisher Scientific - IE [thermofisher.com]

- 12. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Characterization of Porcine Enterostatin

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Enterostatin, a pentapeptide with the sequence Val-Pro-Asp-Pro-Arg (VPDPR) in pigs, is a key physiological regulator of fat intake and pancreatic exocrine secretion.[1][2][3] It is generated in the gastrointestinal tract by the proteolytic cleavage of its precursor, procolipase, a cofactor for pancreatic lipase.[1][4] This guide provides a comprehensive overview of the discovery, isolation, structural elucidation, and functional characterization of porcine enterostatin. Detailed, field-proven methodologies are presented to equip researchers with the practical knowledge required to study this important regulatory peptide. The protocols described herein are designed as self-validating systems, with an emphasis on the causal relationships behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Genesis of a Satiety Signal

The journey to understanding the nuanced control of dietary fat intake led to the discovery of enterostatin. The process of fat digestion itself was found to harbor a feedback mechanism to regulate fat consumption.[5] The key to this mechanism lies with pancreatic procolipase, a protein essential for the function of pancreatic lipase in breaking down dietary triglycerides.[4][6]

During digestion, trypsin activates procolipase by cleaving off an N-terminal pentapeptide.[1] This released peptide was identified as the bioactive molecule, enterostatin.[1] Initial studies in pigs demonstrated that intraduodenal infusion of this peptide, Val-Pro-Asp-Pro-Arg (VPDPR), significantly inhibited pancreatic protein secretion.[1] This finding suggested a role for enterostatin in the feedback regulation of pancreatic function. Subsequent research has solidified its role as a selective satiety signal for fat, with both peripheral and central mechanisms of action.[4][5][6]

This guide will systematically detail the scientific journey from the initial identification of porcine enterostatin to the elucidation of its physiological functions, providing researchers with the necessary tools to further investigate its therapeutic potential.

Isolation and Purification of Native Porcine Enterostatin

The isolation of enterostatin from its natural source is a critical first step for its characterization. As enterostatin is a cleavage product of procolipase, porcine pancreas or intestinal contents serve as the primary source materials. The following protocol outlines a multi-step purification strategy designed to isolate enterostatin to homogeneity.

Rationale for the Purification Strategy

The purification of a small peptide like enterostatin from a complex biological matrix such as pancreatic tissue necessitates a series of chromatographic steps that exploit different physicochemical properties of the molecule. The strategy outlined below employs a combination of gel filtration, ion-exchange, and reversed-phase chromatography.

-

Gel Filtration Chromatography: This initial step separates molecules based on their size. It is effective in removing larger proteins, such as lipase and other pancreatic enzymes, from the smaller enterostatin peptide.

-

Ion-Exchange Chromatography: This technique separates molecules based on their net charge. Enterostatin, with its aspartic acid and arginine residues, carries a net charge that allows it to bind to an ion-exchange resin. By applying a salt gradient, enterostatin can be selectively eluted.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This high-resolution technique is the final and most critical step for achieving high purity. It separates molecules based on their hydrophobicity. The unique amino acid sequence of enterostatin imparts a specific hydrophobicity that allows for its separation from other closely related peptides.[1][7][8]

Experimental Workflow for Porcine Enterostatin Purification

Caption: Workflow for the purification of porcine enterostatin.

Detailed Protocol for Purification

Materials:

-

Fresh or frozen porcine pancreas

-

Extraction Buffer: 0.5 M acetic acid

-

Gel Filtration Column: Sephadex G-25

-

Ion-Exchange Column: CM-Sepharose

-

RP-HPLC system with a C18 column (e.g., 4.6 x 250 mm)[7]

-

HPLC Solvents: Solvent A (0.1% TFA in water), Solvent B (0.1% TFA in acetonitrile)[7]

-

Spectrophotometer

-

Lyophilizer

Procedure:

-

Tissue Extraction:

-

Homogenize 100 g of porcine pancreas in 500 mL of cold 0.5 M acetic acid.

-

Centrifuge the homogenate at 10,000 x g for 30 minutes at 4°C.

-

Collect the supernatant containing the peptide extract.[1]

-

-

Gel Filtration Chromatography:

-

Equilibrate a Sephadex G-25 column with 0.1 M acetic acid.

-

Apply the supernatant to the column.

-

Elute with 0.1 M acetic acid and collect fractions.

-

Monitor the absorbance of the fractions at 280 nm to identify the peptide-containing fractions (low molecular weight).

-

-

Ion-Exchange Chromatography:

-

Pool the low molecular weight fractions from the gel filtration step.

-

Equilibrate a CM-Sepharose column with a low salt buffer (e.g., 10 mM sodium phosphate, pH 6.0).

-

Apply the pooled fractions to the column.

-

Wash the column with the equilibration buffer to remove unbound material.

-

Elute the bound peptides with a linear salt gradient (e.g., 0 to 1 M NaCl in the equilibration buffer).

-

Collect fractions and assay for enterostatin activity or use an ELISA if available.

-

-

Reversed-Phase HPLC:

-

Pool the active fractions from the ion-exchange chromatography.

-

Acidify the pooled fractions with TFA to a final concentration of 0.1%.

-

Inject the sample onto a C18 RP-HPLC column equilibrated with 95% Solvent A and 5% Solvent B.[9][10]

-

Elute with a linear gradient of Solvent B (e.g., 5% to 60% over 60 minutes) at a flow rate of 1 mL/min.[7]

-

Monitor the elution profile at 214 nm and 280 nm.

-

Collect the peak corresponding to enterostatin.

-

Verify the purity of the collected peak by re-injecting a small aliquot onto the same column under the same conditions.

-

-

Lyophilization:

-

Freeze the purified enterostatin fraction at -80°C.

-

Lyophilize the frozen sample to obtain a stable, powdered form of the peptide.

-

Structural Characterization of Porcine Enterostatin

Determining the primary structure of the purified peptide is essential for confirming its identity as enterostatin. Edman degradation is the classical method for sequencing peptides from the N-terminus.

Rationale for Edman Degradation

Edman degradation provides a direct and unambiguous method for determining the amino acid sequence of a peptide.[11][12][13] The process involves a series of chemical reactions that sequentially remove and identify the N-terminal amino acid residue.[11][13][14] This iterative process is highly reliable for short peptides like enterostatin.

Experimental Workflow for Edman Degradation

Caption: Step-wise workflow of Edman degradation for peptide sequencing.

Detailed Protocol for Edman Degradation

Materials:

-

Purified porcine enterostatin

-

Automated peptide sequencer

-

Edman chemistry reagents (Phenylisothiocyanate (PITC), Trifluoroacetic acid (TFA))

-

HPLC system for PTH-amino acid analysis

-

PTH-amino acid standards

Procedure:

-

Sample Preparation:

-

Dissolve a small amount (10-100 pmol) of purified and lyophilized enterostatin in a suitable solvent (e.g., 50% acetonitrile in water).

-

Apply the sample to the sequencer's reaction cartridge.

-

-

Automated Sequencing Cycles:

-

Initiate the automated sequencing program. The instrument will perform the following steps for each cycle:

-

Coupling: The N-terminal amino group of the peptide reacts with PITC under basic conditions to form a phenylthiocarbamyl (PTC) peptide.[13][14]

-

Cleavage: The PTC-peptide is treated with anhydrous TFA to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide intact.[11][13]

-

Extraction: The ATZ-amino acid is selectively extracted with an organic solvent.[14]

-

Conversion: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH) derivative by treatment with aqueous acid.[11]

-

-

-

PTH-Amino Acid Identification:

-

The PTH-amino acid derivative from each cycle is automatically injected into an online HPLC system.

-

The PTH-amino acid is identified by comparing its retention time to that of known PTH-amino acid standards.[11]

-

-

Sequence Determination:

Synthesis of Porcine Enterostatin

Chemical synthesis of enterostatin is crucial for producing larger quantities of the peptide for extensive biological studies and for creating analogues to investigate structure-activity relationships. Fmoc solid-phase peptide synthesis (SPPS) is the standard method for this purpose.[15][16][17]

Rationale for Fmoc Solid-Phase Peptide Synthesis

Fmoc SPPS offers several advantages for peptide synthesis, including high yields, purity, and the ability to automate the process.[15] The use of a solid support (resin) simplifies the purification at each step, as excess reagents and byproducts can be washed away while the growing peptide chain remains attached to the resin.[15]

Experimental Workflow for Fmoc SPPS of Porcine Enterostatin

Caption: Workflow for the Fmoc solid-phase synthesis of porcine enterostatin.

Detailed Protocol for Fmoc SPPS of VPDPR

Materials:

-

Fmoc-Arg(Pbf)-Wang resin

-

Fmoc-protected amino acids: Fmoc-Pro-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Val-OH

-

Coupling reagent: HBTU/HOBt or HATU

-

Activator base: DIPEA

-

Deprotection solution: 20% piperidine in DMF

-

Solvents: DMF, DCM

-

Cleavage cocktail: 95% TFA, 2.5% water, 2.5% TIS

-

RP-HPLC system for purification

Procedure:

-

Resin Preparation:

-

Swell the Fmoc-Arg(Pbf)-Wang resin in DMF for 30 minutes.

-

-

Peptide Chain Elongation (Iterative Cycles):

-

Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound arginine by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Coupling:

-

In a separate vessel, activate the next Fmoc-amino acid (Fmoc-Pro-OH) by dissolving it with a coupling reagent (e.g., HBTU) and an activator base (e.g., DIPEA) in DMF.

-

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

-

Wash the resin with DMF to remove excess reagents.

-

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Asp, Pro, Val).

-

-

Cleavage and Deprotection:

-

After the final coupling step, wash the resin with DCM and dry it.

-

Treat the resin with the cleavage cocktail (95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.[15]

-

Precipitate the crude peptide in cold diethyl ether.

-

-

Purification:

-

Purify the crude peptide by RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA, as described in the purification section for the native peptide.[10]

-

-

Characterization:

-

Confirm the identity and purity of the synthetic enterostatin by mass spectrometry and analytical HPLC.

-

Functional Characterization of Porcine Enterostatin

The biological activity of both native and synthetic enterostatin must be rigorously characterized. The two primary and most well-documented functions of enterostatin are the inhibition of pancreatic secretion and the selective reduction of fat intake.[1][6]

Inhibition of Pancreatic Secretion

Rationale: One of the initial discoveries about enterostatin was its ability to inhibit pancreatic enzyme secretion when administered into the duodenum of pigs.[1] This bioassay is crucial for confirming the physiological activity of the peptide.

Experimental Protocol:

Animal Model: Pigs fitted with chronic pancreatic duct catheters and duodenal cannulas.[18][19]

Procedure:

-

Baseline Pancreatic Juice Collection:

-

After a fasting period, collect pancreatic juice from the cannulated pancreatic duct to establish a baseline secretion rate.

-

Measure the volume of the juice and determine the protein concentration (e.g., by Bradford assay) and the activity of key pancreatic enzymes (e.g., lipase, amylase, trypsin).

-

-

Enterostatin Administration:

-

Infuse a solution of porcine enterostatin (e.g., 2 mg/kg/h) into the duodenum through the duodenal cannula.[1]

-

Alternatively, a bolus injection can be administered.

-

-

Post-Infusion Pancreatic Juice Collection:

-

Continue to collect pancreatic juice in timed intervals during and after the enterostatin infusion.

-

Analyze the volume, protein concentration, and enzyme activities of the collected samples as in the baseline period.

-

-

Data Analysis:

-

Compare the pancreatic secretion parameters (volume, protein output, enzyme activity) before, during, and after enterostatin administration.

-

A significant decrease in these parameters following enterostatin infusion indicates inhibitory activity.

-

Selective Inhibition of Fat Intake

Rationale: A hallmark of enterostatin's function is its ability to selectively reduce the intake of high-fat food without significantly affecting the consumption of low-fat options.[6] A two-choice feeding paradigm is a standard method to assess this effect.

Experimental Protocol:

Animal Model: Pigs adapted to a two-choice feeding regimen.

Procedure:

-

Acclimatization:

-

Enterostatin Administration:

-

Administer porcine enterostatin via the desired route (e.g., intraperitoneal injection, intracerebroventricular injection, or oral gavage).

-

A control group should receive a vehicle-only injection.

-

-

Measurement of Food Intake:

-

Immediately after administration, provide the pigs with pre-weighed amounts of the high-fat and low-fat diets.

-

Measure the amount of each diet consumed at regular intervals (e.g., 1, 2, 4, and 24 hours) post-administration.

-

-

Data Analysis:

-

Calculate the intake of the high-fat diet, the low-fat diet, and the total caloric intake for both the enterostatin-treated and control groups.

-

A selective effect is demonstrated if the enterostatin-treated group shows a significant reduction in the intake of the high-fat diet with little or no change in the intake of the low-fat diet compared to the control group.

-

Summary of Expected Functional Characterization Data

| Assay | Parameter Measured | Expected Outcome with Enterostatin |

| Inhibition of Pancreatic Secretion | Pancreatic juice volume, protein output, lipase activity | Significant decrease compared to baseline |

| Selective Inhibition of Fat Intake | Consumption of high-fat and low-fat diets | Significant decrease in high-fat diet intake, no significant change in low-fat diet intake |

Mechanistic Insights: Signaling Pathways of Enterostatin

Enterostatin exerts its effects through both peripheral and central nervous system pathways.

-

Peripheral Pathway: The peripheral mechanism is thought to involve afferent vagal signaling to the hypothalamus.[4][6] Enterostatin in the gut lumen is believed to activate these vagal pathways, which then transmit satiety signals to the brain.

-

Central Pathway: Direct administration of enterostatin into the brain has been shown to reduce fat intake, indicating a central site of action.[6] This central response is mediated by pathways involving serotonergic and opioidergic systems.[4][6] Some studies suggest that enterostatin may inhibit a µ-opioid-mediated pathway and interact with the F1F0-ATPase.[5]

Caption: Proposed signaling pathways for enterostatin's action.

Conclusion and Future Directions

Porcine enterostatin stands as a significant discovery in the field of appetite regulation and metabolic control. The methodologies detailed in this guide provide a robust framework for its isolation, characterization, and functional analysis. Future research should focus on identifying the specific receptors for enterostatin, further elucidating its downstream signaling pathways, and exploring its therapeutic potential in the management of obesity and metabolic disorders. The development of stable and orally active enterostatin analogues will be a critical step in translating these fundamental discoveries into clinical applications.

References

-

Erlanson-Albertsson, C., & Larsson, A. (1991). Pancreatic procolipase activation peptide-enterostatin-inhibits pancreatic enzyme secretion in the pig. Pancreas, 6(6), 619-24. [Link]

-

Con-sol, S., et al. (2016). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. Pharmaceutical Technology, 40(8). [Link]

-

Okada, S., York, D. A., & Bray, G. A. (1991). Enterostatin--a peptide regulating fat intake. Philosophical transactions of the Royal Society of London. Series B, Biological sciences, 334(1270), 321–329. [Link]

-

Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

-

Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in molecular biology (Clifton, N.J.), 386, 3–44. [Link]

-

Mtoz Biolabs. (n.d.). 4 Steps of Edman Degradation. [Link]

-

Findlay, J. B. C. (2001). Peptide Sequencing by Edman Degradation. eLS. [Link]

-

Matsuo, T., Katakuse, I., Wada, Y., & Shimonishi, Y. (1981). Sequencing of peptide mixtures by Edman degradation and field-desorption mass spectrometry. Biomedical mass spectrometry, 8(1), 25–30. [Link]

-

Maylié, M. F., Charles, M., Astier, M., & Desnuelle, P. (1973). On porcine pancreatic colipase: large scale purification and some properties. Biochemical and biophysical research communications, 52(1), 291–297. [Link]

-

MetwareBio. (n.d.). Edman Degradation: A Classic Protein Sequencing Technique. [Link]

-

Mei, J., & Erlanson-Albertsson, C. (1993). Identification of enterostatin, the pancreatic procolipase activation peptide in the intestine of rat: effect of CCK-8 and high-fat feeding. Pancreas, 8(4), 478–485. [Link]

-

Rovery, M., Boudouard, M., & Bianchietta, J. (1978). An improved large scale procedure for the purification of porcine pancreatic lipase. Biochimica et biophysica acta, 525(2), 373–379. [Link]

-

Solà-Oriol, D., et al. (2011). Feed preference in pigs: Effect of selected protein, fat, and fiber sources at different inclusion rates. Journal of Animal Science, 89(10), 3219-3227. [Link]

-

Reinhold, V. N., Dunne, J. T., Schwarz, J. C., Sarda, L., & Hirs, C. H. (1968). The isolation of porcine ribonuclease, a glycoprotein, from pancreatic juice. The Journal of biological chemistry, 243(24), 6482–6494. [Link]

-

Viventis. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]

-

Steiner, D. F., Cho, S., Oyer, P. E., Terris, S., Peterson, J. D., & Rubenstein, A. H. (1970). Preparative method for the isolation of C-peptides from ox and pork pancreas. Hormone and metabolic research, 2(1), 17–20. [Link]

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Fmoc solid-phase peptide synthesis. Nature protocols, 2(12), 3247–3256. [Link]

-

Pierzynowski, S. G., et al. (2007). Real exposure to pig pancreatic juice and bile inhibit exocrine pancreatic secretion in pigs. Livestock Science, 108(1-3), 53-56. [Link]

-

Erlanson, C., & Borgström, B. (1972). Purification and further characterization of co-lipase from porcine pancreas. Biochimica et biophysica acta, 271(2), 400–412. [Link]

-

Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

-

Rippe, C., & Erlanson-Albertsson, C. (1998). Identification of Enterostatin and the Relation between Lipase and Colipase in Various Species. Nutritional Neuroscience, 1(2), 111-117. [Link]

-

Fields, G. B. (2011). Fmoc Solid-Phase Peptide Synthesis. Current protocols in protein science, Chapter 18, Unit 18.4. [Link]

-

Erlanson-Albertsson, C. (1992). Enterostatin: a peptide regulator of fat ingestion. AGRIS, 23(5), 307-311. [Link]

-

Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

Mfossa, C. K. D., et al. (2018). In vitro assessment of pancreatic hormone secretion from isolated porcine islets. Frontiers in Endocrinology, 9, 73. [Link]

-

Erlanson-Albertsson, C. (1992). Enterostatin--a peptide regulating fat intake. Endocrine, 1(3), 209–213. [Link]

-

Arda, H. E., et al. (2016). Molecular and genetic regulation of pig pancreatic islet cell development. Development, 143(11), 1930-1940. [Link]

-

Erlanson-Albertsson, C. (2005). Enterostatin and its target mechanisms during regulation of fat intake. Physiology & behavior, 85(1), 29–35. [Link]

-

Erlanson-Albertsson, C. (2005). Enterostatin and its target mechanisms during regulation of fat intake. Lund University Publications. [Link]

-

Zhang, Y., et al. (2013). Purification of porcine pancreatic lipase by aqueous two-phase systems of polyethylene glycol and potassium phosphate. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 927, 139–144. [Link]

-

De-Caro, A., et al. (1981). Isolation and characterization of a new form of the porcine pancreatic secretory trypsin inhibitor. Biochemical studies and high-resolution 1H-NMR. Biochimica et biophysica acta, 671(2), 129–136. [Link]

-

Mora-Sánchez, A., et al. (2021). Hydrolysates and peptide fractions from pork and chicken skin collagen as pancreatic lipase inhibitors. Food Chemistry, 364, 130424. [Link]

-

Kluge, H., et al. (2020). Choice feeding in fattening pigs: Effect of diets differing in nutrient density on feeding behaviour and fattening performance. Czech Journal of Animal Science, 65(7), 247-257. [Link]

-

Zappaterra, M., et al. (2021). Comparative Proteomics Analysis of Pig Muscle Exudate through Label-Free Liquid Chromatography-Mass Spectrometry. Animals, 11(4), 1146. [Link]

-

Laubitz, D., et al. (2006). Pancreatic secretion differs according to the genotype of growing pigs. Journal of animal and feed sciences, 15(Suppl. 1), 223-226. [Link]

-

Lindberg, J. E., et al. (2013). Increasing daily feeding occasions in restricted feeding strategies does not improve performance or well being of fattening pigs. Acta Veterinaria Scandinavica, 55(1), 1. [Link]

-

Kluge, H., et al. (2020). Choice feeding in fattening pigs: Effect of diets differing in nutrient density on feeding behaviour and fattening performance. ResearchGate. [Link]

-

EurekAlert!. (2021). Researchers overcome translational gap by developing novel in vivo model for the labeling of insulin secretory granule pools. [Link]

-

The Pig Site. (2001). Which fat source should I feed my pigs?. [Link]

-

Jo, H., et al. (2019). Preparation and Purification of Active Recombinant Human Pancreatic Lipase in Escherichia coli. Journal of visualized experiments : JoVE, (149), 10.3791/59663. [Link]

-

Wang, Y., et al. (2022). Development of a targeted mass spectrometry method for porcine pancreas marker peptides detection in protein hydrolysates. Food Chemistry, 373(Pt A), 131454. [Link]

-

Nakyinsige, K., et al. (2016). LC-QTOF-MS identification of porcine-specific peptide in heat treated pork identifies candidate markers for meat species determination. Food chemistry, 200, 203–210. [Link]

Sources

- 1. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]

- 2. On porcine pancreatic colipase: large scale purification and some properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of Enterostatin and the Relation between Lipase and Colipase in Various Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Enterostatin and its target mechanisms during regulation of fat intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enterostatin--a peptide regulating fat intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hplc.eu [hplc.eu]

- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmtech.com [pharmtech.com]

- 10. bachem.com [bachem.com]

- 11. ehu.eus [ehu.eus]

- 12. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]

- 13. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]

- 14. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 15. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 16. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 18. Real exposure to pig pancreatic juice and bile inhibit exocrine pancreatic secretion in pigs | Lund University [lunduniversity.lu.se]

- 19. Pancreatic secretion differs according to the genotype of growing pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. cjas.agriculturejournals.cz [cjas.agriculturejournals.cz]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Mechanism of Action of Enterostatin in Appetite Regulation

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Enterostatin, a pentapeptide derived from the pancreatic proenzyme procolipase, has emerged as a significant endogenous regulator of appetite, specifically targeting the intake of dietary fat. Its discovery has opened new avenues for understanding the complex interplay between the gut and the brain in energy homeostasis. This technical guide provides a comprehensive overview of the multifaceted mechanism of action of enterostatin, from its generation in the gastrointestinal tract to its signaling cascades within the central nervous system. We will delve into its peripheral and central pathways, its interaction with key receptors, and the experimental methodologies employed to elucidate its physiological effects. The ultimate aim is to equip researchers and drug development professionals with a thorough understanding of enterostatin's potential as a therapeutic target for obesity and related metabolic disorders.

Introduction: The Genesis of a Satiety Signal

Enterostatin is a pentapeptide that was first identified as the activation peptide of procolipase.[1] In humans, it has the amino acid sequence Alanine-Proline-Glycine-Proline-Arginine (APGPR), while in rats, the sequence is Valine-Proline-Aspartic Acid-Proline-Arginine (VPDPR).[1] Its production is intrinsically linked to the digestion of dietary fats. When fat is consumed, the exocrine pancreas secretes procolipase, which is then cleaved by trypsin in the intestinal lumen to yield two products: active colipase, an essential cofactor for pancreatic lipase, and enterostatin.[1][2] This elegant system ensures that a signal to reduce fat intake is generated in direct response to the presence of fat in the gut.[1][3]

The release of enterostatin is not limited to the pancreas; it is also produced in the gastric mucosa and the mucosal epithelia of the small intestine.[3][4] High-fat diets have been shown to increase procolipase gene transcription and the subsequent release of enterostatin into the gastrointestinal lumen.[4] Following its release, enterostatin can be found in the lymph and circulation, indicating its potential to act both locally on the gut and systemically on distant targets.[3][4]

Peripheral Mechanisms: The Gut-Brain Axis Initiation

The initial actions of enterostatin are believed to occur in the periphery, primarily through the activation of the gut-brain axis. This complex communication network involves the vagus nerve, which transmits sensory information from the gastrointestinal tract to the brain.[4][5][6]

Vagal Afferent Signaling

Enterostatin's peripheral mechanism of action is heavily reliant on an afferent vagal signaling pathway to hypothalamic centers.[4] It is hypothesized that enterostatin, present in the gut lumen and circulation, interacts with receptors on vagal afferent nerve endings in the gastroduodenal region.[1] This interaction triggers a neural signal that travels up the vagus nerve to the nucleus of the solitary tract (NTS) in the brainstem.[5][7] The NTS then relays this information to higher brain centers, including the hypothalamus, which are critical for the regulation of food intake and energy balance.[7][8][9] The importance of this pathway is underscored by the fact that the anorectic effects of peripherally administered enterostatin are abolished in rats with vagotomy.

The Putative Receptor: F1-ATPase β-Subunit

A key breakthrough in understanding enterostatin's mechanism was the identification of the β-subunit of the F1F0-ATP synthase (F1-ATPase) as a putative receptor.[3][10][11] This protein is not only found in the inner mitochondrial membrane, where it plays a crucial role in ATP synthesis, but has also been identified on the plasma membranes of various cells, including those in the liver and the amygdala.[10]

Binding studies have demonstrated that enterostatin binds to the isolated β-subunit of F1-ATPase with a dissociation constant (Kd) of approximately 150-170 nM.[1][10][12] This interaction is thought to inhibit ATP production, which could serve as a cellular signal for energy surfeit. Interestingly, β-casomorphin, an opioid peptide that stimulates fat intake, can partially displace enterostatin binding, suggesting a competitive interaction at or near the binding site.[11][12][13] This provides a molecular basis for the opposing effects of these two peptides on fat consumption.

Central Mechanisms: Orchestrating Appetite Suppression

Beyond its peripheral actions, enterostatin also exerts direct effects within the central nervous system (CNS). It can cross the blood-brain barrier and is also produced locally in brain regions such as the hypothalamus, amygdala, and cortex.[1]

Hypothalamic and Brainstem Targets

The hypothalamus and brainstem are key integration centers for appetite-regulating signals.[7][9] Enterostatin has been shown to stimulate neurons in several hypothalamic nuclei, including the arcuate nucleus (ARC), paraventricular nucleus (PVN), lateral hypothalamus (LH), and ventromedial hypothalamus (VMH), as well as the amygdala.[8] These regions are densely populated with neurons that produce neuropeptides critical for energy homeostasis, such as Neuropeptide Y (NPY), Agouti-related peptide (AgRP), Pro-opiomelanocortin (POMC), and Cocaine- and amphetamine-regulated transcript (CART).[14]

Intracerebroventricular (ICV) administration of enterostatin has been shown to selectively reduce fat intake in rats, an effect that is more pronounced when injected directly into the amygdala compared to the PVN.[15][16][17] This suggests that specific brain regions are more sensitive to enterostatin's anorectic effects.

Interaction with Neurotransmitter Systems

Enterostatin's central effects are mediated through its interaction with various neurotransmitter systems.[4]

-

Serotonergic System: There is evidence for the involvement of the serotonergic system in enterostatin's action.[3][4] Studies have shown increased serotonin turnover in response to enterostatin.[16]

-

Opioidergic System: A significant component of enterostatin's mechanism appears to be the inhibition of the μ-opioid receptor-mediated pathway, which is known to promote the intake of palatable, high-fat foods.[1][11][12][13] By counteracting the rewarding effects of fat, enterostatin helps to limit its overconsumption.

-

Dopaminergic System: Enterostatin has also been shown to influence dopamine release in the striatum, a brain region associated with reward and motivation.[8]

The interplay between these neurotransmitter systems likely contributes to the overall reduction in fat preference and intake observed with enterostatin administration.

Molecular Signaling Pathways

The binding of enterostatin to the F1-ATPase β-subunit is thought to initiate a cascade of intracellular events that ultimately lead to a reduction in appetite. While the complete signaling pathway is still under investigation, several key components have been identified.

Downstream of F1-ATPase

The binding of enterostatin to the F1-ATPase β-subunit is proposed to have several downstream consequences:

-

Inhibition of Insulin Secretion: Enterostatin has been shown to reduce insulin secretion from pancreatic beta cells.[4][8] This effect may contribute to its overall metabolic impact.

-

Increased Sympathetic Drive: Enterostatin can increase the sympathetic nervous system's drive to brown adipose tissue (BAT), leading to increased thermogenesis and energy expenditure.[3][4]

-

Stimulation of Adrenal Corticosteroid Secretion: An increase in adrenal corticosteroid secretion has also been observed in response to enterostatin.[4][8]

These metabolic effects, in conjunction with its direct impact on appetite, contribute to the reduction in body weight and body fat seen with chronic enterostatin administration in animal models.[3][4]

Experimental Evidence and Methodologies

Our understanding of enterostatin's mechanism of action is built upon a foundation of rigorous experimental work, primarily in rodent models.

Key Experimental Protocols

-

Food Intake Studies: A common method to assess enterostatin's effect is to provide animals with a choice between high-fat and low-fat diets and measure their consumption after peripheral or central administration of the peptide.[15] These studies consistently demonstrate a selective reduction in the intake of the high-fat diet.[4][15]

-

Conditioned Taste Aversion (CTA) Assays: To differentiate between a true satiety effect and a potential aversive (nausea-inducing) effect, CTA assays are employed.[18] In a typical CTA protocol, an animal is given a novel taste (e.g., saccharin) followed by an injection of the test substance.[19][20] If the substance is aversive, the animal will subsequently avoid the novel taste. Studies with enterostatin have generally not shown a strong conditioned taste aversion, suggesting that it induces satiety rather than malaise.[21]

-

Immunohistochemistry (c-Fos): The expression of the immediate-early gene c-Fos is often used as a marker for neuronal activation. Immunohistochemical staining for c-Fos protein in brain sections after enterostatin administration can identify the specific neuronal populations and brain regions that are activated by the peptide.

-

Electrophysiological Recordings: To directly assess the role of the vagus nerve, electrophysiological recordings can be made from vagal afferent fibers. An increase in firing rate after the application of enterostatin would provide direct evidence for its ability to activate this pathway.

Quantitative Data from Key Studies

| Study Type | Animal Model | Administration Route | Dose | Outcome | Reference |

| Food Intake | Sprague-Dawley Rats | Intracerebroventricular | 200 ng | 45% decrease in high-fat diet intake, no change in low-fat diet intake. | [15] |

| Food Intake | Rats | Intravenous | 38 nmol | Significant inhibition of high-fat food intake. | [22] |

| Pancreatic Secretion | Pigs | Intraduodenal | 2 mg/kg/h | 60% inhibition of pancreatic protein secretion. | [23] |

| Binding Affinity | Rat Brain Membranes | In vitro | - | High affinity (Kd = 0.5 nM) and low affinity (Kd = 170 nM) binding sites. | [22] |

| Binding Affinity | Purified F1-ATPase | In vitro | - | Dissociation constant (Kd) of 1.7 x 10⁻⁷ M. | [12] |

Therapeutic Potential and Future Directions

The selective effect of enterostatin on fat intake makes it an attractive candidate for the development of anti-obesity therapeutics. A reduction in fat consumption, coupled with potential increases in energy expenditure, could lead to significant and sustained weight loss.

However, there are challenges to overcome in translating these findings to the clinic. The peptide nature of enterostatin makes it susceptible to degradation and results in poor oral bioavailability. Therefore, the development of more stable, small-molecule mimetics or novel delivery systems will be crucial. Furthermore, human studies have so far yielded inconclusive results, with one study showing no effect of oral enterostatin on food intake or energy expenditure.[24] This highlights the need for further research to understand potential species differences and to optimize dosing and delivery in humans.

Future research should also focus on further delineating the downstream signaling pathways activated by enterostatin, both in the periphery and the CNS. A more complete understanding of its molecular mechanism of action will be invaluable for the rational design of novel therapeutics targeting the enterostatin system for the treatment of obesity and related metabolic diseases.

Conclusion

Enterostatin represents a key physiological feedback mechanism for the regulation of dietary fat intake. Its production in the gut in response to fat ingestion, followed by its multifaceted actions on both peripheral and central pathways, underscores the intricate communication that occurs along the gut-brain axis to maintain energy homeostasis. The identification of the F1-ATPase β-subunit as a putative receptor has provided a molecular target for further investigation and drug development. While challenges remain in translating the potent effects observed in animal models to human therapies, the continued exploration of the enterostatin system holds significant promise for the future of obesity treatment.

References

-

York, D. A. (n.d.). Enterostatin--a peptide regulating fat intake. PubMed. [Link]

-

Enterostatin. (n.d.). Grokipedia. [Link]

-

Erlanson-Albertsson, C. (2003). Fat Digestion and its Role in Appetite Regulation and Energy Balance -The Importance of Enterostatin and Tetrahydrolipstatin. Bentham Science Publishers. [Link]

-

Park, M., et al. (2005). The F1-ATPase Beta-Subunit Is the Putative Enterostatin Receptor. PubMed. [Link]

-

Erlanson-Albertsson, C., & York, D. (2004). Enterostatin and its target mechanisms during regulation of fat intake. PubMed. [Link]

-

Erlanson-Albertsson, C., & York, D. (2004). Enterostatin and its target mechanisms during regulation of fat intake. ResearchGate. [Link]

-

Erlanson-Albertsson, C., & York, D. (n.d.). Enterostatin and its target mechanisms during regulation of fat intake. Lund University Publications. [Link]

-

Enterostatin. (n.d.). Wikipedia. [Link]

-

Erlanson-Albertsson, C., et al. (1991). Pancreatic procolipase propeptide, enterostatin, specifically inhibits fat intake. PubMed. [Link]

- Enterost

-

Erlanson-Albertsson, C., et al. (1991). Pancreatic procolipase activation peptide-enterostatin-inhibits pancreatic enzyme secretion in the pig. PubMed. [Link]

-

Sun, H., et al. (2015). Endostatin Prevents Dietary-Induced Obesity by Inhibiting Adipogenesis and Angiogenesis. Diabetes. [Link]

-

Gargouri, Y., et al. (2011). Biochemical properties of pancreatic colipase from the common stingray Dasyatis pastinaca. Lipids in Health and Disease. [Link]

-

Erlanson-Albertsson, C., et al. (1993). Enterostatin: a gut-brain peptide regulating fat intake in rat. PubMed. [Link]

-

Bauer, P. V., et al. (2016). Regulation of energy balance by a gut–brain axis and involvement of the gut microbiota. PubMed Central. [Link]

-

Mei, J., et al. (1993). Identification of enterostatin, the pancreatic procolipase activation peptide in the intestine of rat: effect of CCK-8 and high-fat feeding. PubMed. [Link]

-

Carabotti, M., et al. (2015). The gut-brain axis: interactions between enteric microbiota, central and enteric nervous systems. Annals of Gastroenterology. [Link]

-

Lin, L., & York, D. A. (1996). The peptide enterostatin may produce early satiety. PubMed. [Link]

-

Keating, D. J. (2016). The Gut-Brain Axis, the Human Gut Microbiota and Their Integration in the Development of Obesity. PubMed Central. [Link]

-

Kovacs, E. M., et al. (2004). The effects of enterostatin intake on food intake and energy expenditure. PubMed. [Link]

-

Shargill, N. S., et al. (1991). Enterostatin suppresses food intake following injection into the third ventricle of rats. PubMed. [Link]

-

Conditioned taste aversion. (n.d.). Wikipedia. [Link]

-

Potential influences of the gut microbiota on host gut–brain axis. (n.d.). ResearchGate. [Link]

-

The Gut-Brain axis. (2019). Lipinutragen. [Link]

-

Thiele, T. E., et al. (1997). Central infusion of GLP-1, but not leptin, produces conditioned taste aversions in rats. PubMed. [Link]

-

Qu, Z., et al. (2022). Neurochemical Basis of Inter-Organ Crosstalk in Health and Obesity: Focus on the Hypothalamus and the Brainstem. MDPI. [Link]

-

Conditioned taste aversion paradigm. (n.d.). ResearchGate. [Link]

-

Pratt, W. E., et al. (2020). Homeostatic-related peptides injected into the rat nucleus accumbens alter palatable eating and impact the binge-like intake of a sweetened fat diet during simultaneous μ-opioid receptor stimulation. Frontiers in Behavioral Neuroscience. [Link]

-

Qu, Z., et al. (2024). The interplay between hypothalamic and brainstem nuclei in homeostatic control of energy balance. PubMed. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Biochemical properties of pancreatic colipase from the common stingray Dasyatis pastinaca - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Enterostatin--a peptide regulating fat intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of energy balance by a gut–brain axis and involvement of the gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The gut-brain axis: interactions between enteric microbiota, central and enteric nervous systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Enterostatin - Wikipedia [en.wikipedia.org]

- 9. The interplay between hypothalamic and brainstem nuclei in homeostatic control of energy balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The F1-ATPase beta-subunit is the putative enterostatin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enterostatin and its target mechanisms during regulation of fat intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. researchgate.net [researchgate.net]

- 14. Homeostatic-related peptides injected into the rat nucleus accumbens alter palatable eating and impact the binge-like intake of a sweetened fat diet during simultaneous μ-opioid receptor stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pancreatic procolipase propeptide, enterostatin, specifically inhibits fat intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Enterostatin [diabetesobesity.org.uk]

- 17. Enterostatin suppresses food intake following injection into the third ventricle of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Conditioned taste aversion - Wikipedia [en.wikipedia.org]

- 19. Central infusion of GLP-1, but not leptin, produces conditioned taste aversions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The peptide enterostatin may produce early satiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Enterostatin: a gut-brain peptide regulating fat intake in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Pancreatic procolipase activation peptide-enterostatin-inhibits pancreatic enzyme secretion in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The effects of enterostatin intake on food intake and energy expenditure - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Enterostatin Signaling Pathways in the Rat Brain

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the intricate signaling pathways of enterostatin within the rat brain. We will move beyond a superficial overview to dissect the molecular mechanisms, experimental considerations, and the translational implications for therapeutic development. This document is structured to provide not just information, but a framework for rigorous scientific inquiry.

Introduction: The Physiological Context of Enterostatin

Enterostatin, the pentapeptide Val-Pro-Asp-Pro-Arg (VPDPR), is the N-terminal propeptide of pancreatic procolipase. While initially identified for its role in the gastrointestinal tract in regulating fat intake, a significant body of research has established its function as a neuropeptide within the central nervous system (CNS). In the rat brain, enterostatin is a key modulator of appetite, particularly for dietary fat, and is also implicated in memory, anxiety, and stress responses. Its signaling pathways are complex, involving specific receptor interactions and downstream cascades that offer multiple points for therapeutic intervention.

The Molecular Core: Receptors and Downstream Signaling

The actions of enterostatin in the brain are primarily mediated through its interaction with specific receptors. While the exact identity of a single, definitive enterostatin receptor has been a subject of investigation, compelling evidence points towards the F1-ATPase β-subunit and the β-subunit of ATP synthase as key binding sites.

Receptor Binding and Initial Transduction

Enterostatin's binding to the F1-ATPase β-subunit on the cell surface is a critical initiating event. This interaction is thought to inhibit the enzyme's activity, leading to a decrease in ATP synthesis and an increase in the AMP/ATP ratio. This shift in cellular energy status is a primary trigger for the downstream signaling cascade.

Key Signaling Pathways

The increase in the AMP/ATP ratio activates AMP-activated protein kinase (AMPK) , a central regulator of cellular energy homeostasis. Once activated, AMPK phosphorylates a number of downstream targets, leading to the ultimate physiological effects of enterostatin.

Two major downstream pathways have been identified:

-

Serotonergic (5-HT) System Interaction: Enterostatin signaling has a significant impact on the serotonergic system, particularly involving the 5-HT1B receptor. Activation of this pathway is believed to be a key mechanism through which enterostatin exerts its anorectic effects.

-

Dopaminergic Pathway Modulation: Enterostatin also influences dopaminergic pathways, which are crucial for reward and motivation. This interaction likely contributes to the peptide's effects on food preference and intake.

The following diagram illustrates the core signaling cascade:

Caption: Core enterostatin signaling pathway in the rat brain.

Methodologies for Studying Enterostatin Signaling

A multi-faceted approach is required to rigorously investigate enterostatin's effects in the rat brain. The following protocols are foundational for any research in this area.

In Vitro Receptor Binding Assays

Rationale: To quantify the binding affinity and specificity of enterostatin or its analogs to putative receptors in brain tissue homogenates. This is a critical first step in characterizing the initial interaction.

Step-by-Step Protocol:

-

Tissue Preparation:

-

Euthanize adult male Sprague-Dawley rats via an approved method.

-

Rapidly dissect brain regions of interest (e.g., hypothalamus, amygdala) on ice.

-

Homogenize tissues in ice-cold binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh binding buffer and repeating the high-speed centrifugation.

-

Resuspend the final membrane pellet in binding buffer and determine the protein concentration using a standard assay (e.g., Bradford or BCA).

-

-

Binding Assay:

-

In a 96-well plate, add a constant amount of membrane protein (e.g., 50-100 µg) to each well.

-

Add increasing concentrations of radiolabeled enterostatin (e.g., [³H]VPDPR).

-

For non-specific binding determination, add a large excess of unlabeled enterostatin (e.g., 1 µM) to a parallel set of wells.

-

Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 60-120 min) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the specific binding data using non-linear regression analysis (e.g., Prism software) to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

Immunohistochemistry (IHC) for Pathway Activation

Rationale: To visualize the neuroanatomical distribution of enterostatin-induced signaling events, such as the phosphorylation of downstream proteins (e.g., pAMPK).

Step-by-Step Protocol:

-

Animal Treatment and Tissue Processing:

-

Administer enterostatin or vehicle (e.g., saline) to rats via intracerebroventricular (ICV) injection.

-

At a predetermined time point post-injection (e.g., 30-60 min), deeply anesthetize the rats and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

-

Post-fix the brains in 4% PFA overnight at 4°C, followed by cryoprotection in a sucrose solution (e.g., 30% sucrose in PBS) until the brains sink.

-

Freeze the brains and section them on a cryostat at a thickness of 30-40 µm.

-

-

Immunostaining:

-

Mount the brain sections on charged microscope slides.

-

Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval in citrate buffer).

-

Block non-specific binding sites with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1-2 hours at room temperature.

-

Incubate the sections with a primary antibody against the target protein (e.g., rabbit anti-pAMPK) diluted in blocking solution overnight at 4°C.

-

Wash the sections extensively with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1-2 hours at room temperature in the dark.

-

Wash the sections again with PBS.

-

Counterstain with a nuclear stain (e.g., DAPI) if desired.

-

Coverslip the slides with an anti-fade mounting medium.

-

-

Imaging and Analysis:

-

Visualize the sections using a fluorescence or confocal microscope.

-

Capture images from specific brain regions.

-

Quantify the immunofluorescence signal intensity or the number of positive cells using image analysis software (e.g., ImageJ).

-

The following diagram outlines the experimental workflow:

A Comparative Structural Analysis of Porcine and Rat Enterostatin: Implications for Receptor Interaction and Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Enterostatin, a pentapeptide derived from the N-terminal cleavage of procolipase, is a key regulator of dietary fat intake. Its primary structure exhibits notable species-specific variations, particularly between porcine and rat orthologs. This guide provides a comprehensive examination of the structural differences between porcine (VPDPR) and rat (APGPR/VPGPR) enterostatin at the primary, secondary, and tertiary levels. We delve into the causal relationships between these structural nuances and their functional consequences, including receptor binding and biological activity. Furthermore, this document outlines detailed methodologies for the synthesis, purification, and structural characterization of these peptides, offering field-proven insights for researchers in physiology, pharmacology, and drug development.

Introduction: The Physiological Significance of Enterostatin

Enterostatin is a pentapeptide generated in the gastrointestinal tract following the ingestion of dietary fats.[1][2] It is cleaved from its precursor, procolipase, by the action of trypsin in the intestinal lumen.[1][3] This process releases both active colipase, a necessary cofactor for pancreatic lipase, and enterostatin.[2][4] Functioning as a satiety signal, enterostatin selectively reduces the intake of high-fat foods, playing a crucial role in the feedback regulation of fat consumption.[2][5] Its effects are mediated through both peripheral and central pathways, involving vagal afferents and interactions with various receptor systems in the brain, including serotonergic and opioidergic components.[2][6] Given its targeted effect on fat appetite, enterostatin and its analogues are of significant interest as potential therapeutic agents for obesity and metabolic disorders.

The primary amino acid sequence of enterostatin varies across species. In many mammals, including pigs, the sequence is Val-Pro-Asp-Pro-Arg (VPDPR).[1] Rodents, such as rats, predominantly express Ala-Pro-Gly-Pro-Arg (APGPR), although another form, Val-Pro-Gly-Pro-Arg (VPGPR), has also been identified.[6][7][8] These seemingly minor substitutions in the peptide backbone can have profound implications for its three-dimensional structure and, consequently, its interaction with biological targets. Understanding these structural disparities is paramount for the rational design of potent and selective enterostatin-based therapeutics.

Primary Structure: The Foundational Differences

The most fundamental distinction between porcine and rat enterostatin lies in their amino acid sequences. These differences are summarized in the table below.

| Position | Porcine Enterostatin | Rat Enterostatin (Major Isoform) | Rat Enterostatin (Minor Isoform) |

| 1 | Valine (Val) | Alanine (Ala) | Valine (Val) |

| 2 | Proline (Pro) | Proline (Pro) | Proline (Pro) |

| 3 | Aspartic Acid (Asp) | Glycine (Gly) | Glycine (Gly) |

| 4 | Proline (Pro) | Proline (Pro) | Proline (Pro) |

| 5 | Arginine (Arg) | Arginine (Arg) | Arginine (Arg) |

| Sequence | VPDPR | APGPR | VPGPR |

| Molecular Formula | C25H42N8O8 | C21H36N8O6 | C23H40N8O6 |

| Molecular Weight | 582.7 Da | 496.6 Da | 524.6 Da |

Table 1: Comparison of the primary structures of porcine and rat enterostatin isoforms.[1][9]

The substitution of Valine with Alanine at position 1 in the major rat isoform (APGPR) results in a smaller, less hydrophobic side chain. The most significant change, however, is the replacement of Aspartic Acid with Glycine at position 3. This removes a negatively charged side chain, altering the peptide's overall charge and potential for electrostatic interactions. The minor rat isoform (VPGPR) retains the N-terminal Valine but also features the Asp-to-Gly substitution at position 3.

Experimental Protocol: Peptide Synthesis and Purification

The generation of high-purity enterostatin peptides is a prerequisite for accurate structural and functional studies. Solid-phase peptide synthesis (SPPS) is the most common and efficient method for this purpose.

Objective: To synthesize and purify porcine (VPDPR) and rat (APGPR) enterostatin.

Methodology:

-

Resin Preparation: Start with a Rink Amide resin to yield a C-terminally amidated peptide, or a Wang resin for a C-terminally carboxylated peptide. The choice depends on the desired mimicry of the native peptide's post-translational state.

-

Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids to the resin.

-

Deprotection: Remove the Fmoc group from the resin-bound amino acid using a 20% piperidine solution in dimethylformamide (DMF).

-

Activation and Coupling: Activate the next Fmoc-protected amino acid using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). Allow the coupling reaction to proceed for 1-2 hours.

-

Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) between each deprotection and coupling step.

-

-

Cleavage and Deprotection: Once the full peptide sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail. A common cocktail consists of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[10]

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes is typically effective.

-

-

Characterization: Confirm the identity and purity of the synthesized peptides using mass spectrometry (MS) and analytical HPLC.

-

Lyophilization: Lyophilize the purified peptide fractions to obtain a stable, powdered product.

Causality Behind Experimental Choices: The use of Fmoc chemistry in SPPS allows for milder deprotection conditions compared to Boc chemistry, minimizing side reactions. RP-HPLC is the gold standard for peptide purification due to its high resolution and the ability to separate the target peptide from closely related impurities.[10] TFA is used as an ion-pairing agent to improve peak shape during chromatography.[11]

Secondary and Tertiary Structure: Conformational Consequences